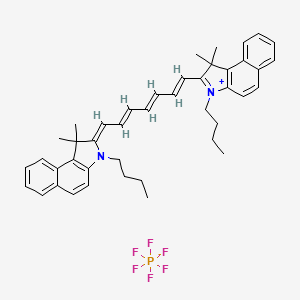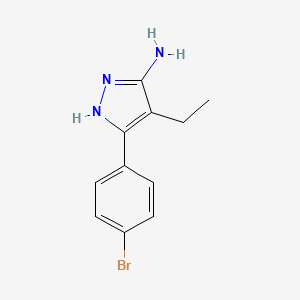
3-(4-ブロモフェニル)-4-エチル-1H-ピラゾール-5-アミン
説明
The compound “3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromophenyl group and an ethylamine group likely imparts unique chemical properties to the compound .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions due to the presence of reactive nitrogen atoms in their structure. They can act as ligands in coordination chemistry and can undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine” would depend on its specific structure. Factors such as the presence of the bromophenyl group and the ethylamine group would likely influence properties such as solubility, melting point, and reactivity .科学的研究の応用
製薬研究
この化合物は、その潜在的な薬理作用について研究されています。 ピラゾリン誘導体は、抗菌、抗真菌、抗寄生虫、抗炎症、抗うつ、抗けいれん、抗酸化、および抗腫瘍などの特性で知られています 。ブロモフェニル基の存在は、これらの特性を潜在的に強化し、創薬のための貴重な候補としています。
神経科学研究
研究では、ピラゾリン誘導体が神経パルス伝達に重要な酵素であるアセチルコリンエステラーゼ(AchE)の活性を変化させる可能性があることが示されています 。この化合物は、神経毒性の可能性を研究し、さまざまな生物におけるAchE活性に関連する行動変化を調査するために使用できます。
材料科学
ピラゾリン誘導体の構造特性により、新しい材料の合成に適しています。 たとえば、液晶ポリマーの開発に使用でき、これは先進ディスプレイ技術で応用されています .
水産養殖
ニジマス稚魚の生存や行動への影響など、水生生物に対するピラゾリン誘導体の影響に関する研究が行われています 。この化合物は、環境毒性を評価し、水産養殖の慣行に適したより安全な化合物を開発するために使用できます。
酸化ストレス研究
この化合物は、活性酸素種(ROS)と相互作用する可能性があり、マロンジアルデヒド(MDA)などの酸化ストレスバイオマーカーへの影響から、細胞や組織の酸化損傷の研究に適した候補となっています .
作用機序
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s known that pyrazoline derivatives can inhibit the activity of ache, affecting normal nerve pulses’ transmission and leading to behavioral changes .
Biochemical Pathways
They can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for oxidative injury .
Result of Action
Similar compounds have been reported to cause a dose-dependent increase in mda concentration, indicating an increase in oxidative stress .
生化学分析
Biochemical Properties
3-(4-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased acetylcholine levels, affecting neurotransmission. Additionally, 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine interacts with reactive oxygen species, influencing oxidative stress pathways .
Cellular Effects
The effects of 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine on various cell types and cellular processes are significant. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity . This binding interaction is crucial for its role in modulating neurotransmission. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of acetylcholinesterase activity.
Dosage Effects in Animal Models
The effects of 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced neurotransmission and reduced oxidative stress . At high doses, it can cause toxic or adverse effects, including neurotoxicity and impaired cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress response and neurotransmitter metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. This interaction with metabolic pathways is crucial for its biological activity.
Transport and Distribution
Within cells and tissues, 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and efficacy.
Subcellular Localization
The subcellular localization of 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine is essential for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity, as the compound may interact with different biomolecules depending on its subcellular distribution.
特性
IUPAC Name |
5-(4-bromophenyl)-4-ethyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHUXXGDEDVTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



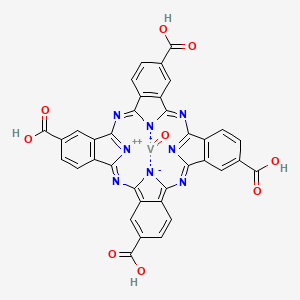
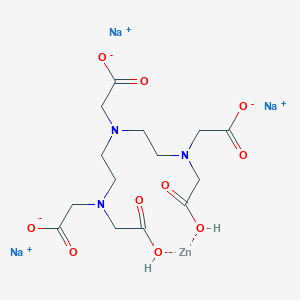
![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)
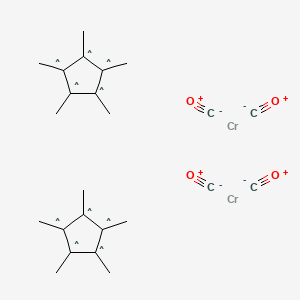
![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(sulfomethyl)-](/img/structure/B1518454.png)

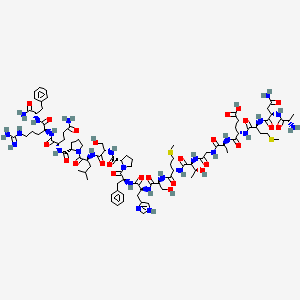
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1518462.png)




